molecular formula C10H14FNO2 B2811501 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol CAS No. 1019554-24-5

2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol

Cat. No. B2811501
CAS RN: 1019554-24-5
M. Wt: 199.225
InChI Key: VTXBJIIDGCBMCA-UHFFFAOYSA-N
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Description

“2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol” is a chemical compound with the CAS Number: 1019554-24-5 . It has a molecular weight of 199.23 . It is in the form of a powder .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14FNO2. The Inchi Code is 1S/C10H14FNO2/c1-7(12)10-8(11)3-2-4-9(10)14-6-5-13/h2-4,7,13H,5-6,12H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 199.23 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Coordination and Fluorescence Studies

  • Intracellular Zn2+ Detection : Research on compounds such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (a related fluorophore) highlights the application of similar compounds in detecting intracellular zinc ions through fluorescence. These studies demonstrate the potential use of fluorophore derivatives in bioimaging and intracellular ion detection, suggesting that derivatives of 2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol could serve similar purposes in cellular biology research (Hendrickson et al., 2003).

Synthesis and Crystal Structure Analysis

  • Structural Characterization : The synthesis and structural characterization of complex molecules, including those with fluorophenoxy groups, underline the importance of such compounds in developing new materials with potential applications in drug design and material science. For instance, the structural analysis of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrates how detailed molecular structure determination aids in understanding the properties and potential applications of new compounds (Xu Liang, 2009).

Photophysical and Photochemical Properties

  • White-Light Emission : Studies on derivatives of benzothiazoles and phenols, such as the observation of pure white-light emission from a single 2-(2'-hydroxyphenyl)benzothiazole derivative, showcase the application of these compounds in developing advanced optical materials. This opens possibilities for using structurally similar compounds in optoelectronics and as components in lighting and display technologies (Cheng et al., 2014).

Chemical Synthesis and Reactivity

  • Chemical Synthesis : The direct synthesis approaches for compounds containing phenoxy and ethanol groups, like trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, highlight methodologies that could be applied to synthesize and manipulate molecules similar to this compound. These methods are crucial for preparing materials with specific properties for chemical, biological, and material science research (Grecian et al., 2005).

Applications in Sensing and Detection

  • Metal Ion Sensing : Research into fluorophores and their complexes, such as Zn2+ complexes with specific fluorophores, reveals applications in sensing and detecting metal ions. These studies provide a foundation for using fluorophore derivatives in designing sensitive and selective sensors for metal ions, which have broad implications in environmental monitoring, biomedical research, and diagnostic applications (Coleman et al., 2010).

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-(1-aminoethyl)-3-fluorophenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-7(12)10-8(11)3-2-4-9(10)14-6-5-13/h2-4,7,13H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXBJIIDGCBMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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